Orexin Receptor Antagonism: 5-Azaspiro[2.4]heptane Scaffold Delivers Potent Dual Antagonism with Improved DMPK vs. Piperidine Series
In a head-to-head scaffold comparison, a novel 5-azaspiro[2.4]heptane class was discovered starting from a 4,4-disubstituted piperidine series that was selective for the orexin 1 (OX1) receptor. Optimization of the 5-azaspiro[2.4]heptane core led to lead compound 15, which exhibited potent dual antagonism of both OX1 and OX2 receptors. Crucially, this new scaffold demonstrated a favorable drug metabolism and pharmacokinetics (DMPK) profile not seen in the original piperidine series, including low cytochrome P450 (CYP) inhibition potential, good brain penetration, and oral bioavailability in rats [1]. This represents a significant advancement, moving from a single-target OX1 antagonist to a dual antagonist with enhanced drug-like properties.
| Evidence Dimension | Receptor Activity and DMPK Profile |
|---|---|
| Target Compound Data | Potent dual OX1/OX2 antagonism; low CYP inhibition; good brain penetration; oral bioavailability in rats |
| Comparator Or Baseline | 4,4-disubstituted piperidine series: Selective OX1 antagonist |
| Quantified Difference | Qualitative shift: from single-target (OX1-selective) to dual-target (OX1/OX2) antagonism; addition of favorable DMPK attributes (low CYP liability, brain penetration, oral bioavailability) |
| Conditions | In vitro receptor binding and functional assays; in vitro CYP inhibition assays; in vivo rat pharmacokinetic studies |
Why This Matters
For orexin receptor antagonist programs, this data indicates the 5-azaspiro[2.4]heptane scaffold can be a superior choice for achieving dual antagonism with a favorable CNS drug profile, a combination not offered by the prior piperidine series.
- [1] Stasi LP, Artusi R, Bovino C, et al. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorg Med Chem Lett. 2013;23(9):2653-2658. View Source
